tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
Beschreibung
tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 196085-84-4) is a chiral intermediate critical in synthesizing HMG-CoA reductase inhibitors, such as rosuvastatin . Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . The compound features a 1,3-dioxane ring with a cyanomethyl group at the C6 position and a tert-butyl ester at the C4 position, with defined stereochemistry at (4R,6S) .
Synthesis:
The compound is synthesized via catalytic hydrogenation of precursors using Raney-Ni or Pd/C under hydrogen atmosphere, yielding up to 99% . Key characterization includes HRMS (ESI), NMR (¹H, ¹³C), and HPLC purity analysis .
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRMEJBKMQHMC-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741404 | |
| Record name | tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196085-84-4 | |
| Record name | tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable precursor under controlled conditions. One common method involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst in the presence of tert-butyl acetate, which facilitates the formation of the tert-butyl ester . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Intermediate in Statin Synthesis:
One of the primary applications of tert-butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is as an intermediate in the synthesis of statins. Statins are a class of drugs used to lower cholesterol levels in patients with hypercholesterolemia. Specifically, this compound is noted for its role in the production of atorvastatin, a widely prescribed statin that inhibits HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .
Chiral Intermediate:
The compound's chiral nature makes it valuable for synthesizing other chiral pharmaceutical agents. The optical activity associated with this compound allows for the production of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects .
Synthetic Chemistry
Synthesis Methodologies:
Research has demonstrated various synthetic routes to produce this compound. Notably, methods involving polymer-supported oxidation techniques have been explored to achieve high-purity yields . These methodologies are crucial for scaling up production for pharmaceutical applications.
Role in Organic Synthesis:
Beyond its application in statin synthesis, this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization and incorporation into more complex molecular frameworks used in drug discovery and development .
Case Study 1: Atorvastatin Production
A study highlighted the use of this compound as a key intermediate in the synthesis of atorvastatin. The research focused on optimizing reaction conditions to enhance yield and purity while minimizing by-products .
Case Study 2: Chiral Drug Development
Another investigation showcased the compound's application in developing chiral drugs where enantiomeric purity is critical. The study detailed how variations in synthetic routes could lead to different enantiomers being produced selectively .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the formation of specific products. The dioxane ring and cyanomethyl group play crucial roles in its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Substituent Variations
The compound’s structural analogues differ in substituents at the C6 position or stereochemistry. Below is a comparative analysis:
Key Observations :
- Stereochemistry : The (4R,6S) configuration in the target compound distinguishes it from the (4R,6R) diastereomers, impacting biological activity and synthetic utility .
- Substituent Effects: Cyanomethyl (target): Enhances electrophilicity for nucleophilic substitutions in statin side-chain formation . Hydroxymethyl: Serves as a precursor for oxidation to aldehyde intermediates (e.g., in ) . 2-Aminoethyl: Derivatives exhibit antiplasmodial activity (IC₅₀: 1.2–4.8 µM) and low cytotoxicity (SI > 10) .
Key Insights :
- The target compound’s high yield (99%) underscores efficient catalytic hydrogenation .
- Stereochemical control is achieved via chiral catalysts or resolution steps (e.g., LiHMDS in ) .
Commercial and Industrial Relevance
Biologische Aktivität
tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a chemical compound with significant relevance in pharmaceutical applications, particularly as an impurity in the synthesis of Atorvastatin, a widely used statin for lowering cholesterol levels. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₁₄H₂₃N₁O₄
- Molecular Weight : 269.34 g/mol
- CAS Number : 125971-94-0
- Appearance : Light yellow crystalline powder
- Melting Point : 65 to 70 °C
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an impurity in the synthesis of Atorvastatin. Atorvastatin functions as a selective competitive inhibitor of HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis.
The compound's mechanism is closely tied to its structural similarity to Atorvastatin. Through competitive inhibition of HMG-CoA reductase, it effectively reduces the synthesis of cholesterol in the liver and increases the uptake of LDL cholesterol from the bloodstream.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Cholesterol Lowering : As an impurity in Atorvastatin synthesis, it may contribute to the overall efficacy of statin therapy.
- Anti-inflammatory Properties : Some studies suggest that dioxane derivatives can exhibit anti-inflammatory effects, potentially enhancing cardiovascular health through reduced inflammation.
Case Studies
Several studies have investigated the biological effects of similar compounds:
Q & A
Q. What are the common synthetic routes for tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate?
The compound is typically synthesized via multi-step reactions involving key intermediates. For example, a hydroxymethyl precursor (e.g., 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid tert-butyl ester) is acetylated using acetyl chloride in dichloromethane with pyridine as a base, achieving an 86% yield . Alternative routes include cyclization using 2,2-dimethoxypropane and methanesulfonic acid in toluene (88.1% yield) or nucleophilic substitution with tetra-n-butylammonium acetate (99.1% HPLC purity) .
Q. What safety precautions are critical when handling this compound?
Key precautions include wearing protective gloves/eyewear (P280), avoiding inhalation (P261), and preventing contact with water (P223) due to potential reactivity. Reactions involving acetyl chloride or bromomethyl intermediates require inert atmospheres (P231) and explosion-proof equipment (P241) .
Q. What are the key spectroscopic characteristics for structural validation?
The molecular formula (C₁₄H₂₃NO₄) and stereochemistry ((4R,6S) configuration) are confirmed via NMR, mass spectrometry, and chiral HPLC. For example, the (4R,6R) diastereomer shows distinct NMR shifts for the cyanomethyl group (δ ~2.5–3.0 ppm) and dioxane ring protons (δ ~4.0–4.5 ppm) .
Q. What intermediates are pivotal in its synthesis?
Critical intermediates include:
- The hydroxymethyl precursor (tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate).
- Bromomethyl derivatives (e.g., tert-butyl (4R,6S)-6-(bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate), used for further functionalization .
Advanced Research Questions
Q. How can stereochemical purity (≥99.99% de) be achieved during synthesis?
Stereochemical control is ensured via chiral auxiliaries or resolution techniques. For instance, treating a racemic mixture with 2N HCl in dichloromethane/water for 48 hours followed by chiral chromatography achieves 99.99% diastereomeric excess (de) . The (4R,6S) configuration is stabilized by steric hindrance from the 2,2-dimethyl-dioxane ring .
Q. How do reaction conditions influence yield and selectivity?
Q. What strategies resolve data contradictions in reported synthesis yields?
Discrepancies (e.g., 86% vs. 88.1% yields) arise from variations in reaction scale, purification methods, or catalyst purity. Reproducibility requires strict control of anhydrous conditions, stoichiometric ratios, and inert atmospheres .
Q. How can scalability challenges be addressed without compromising stereochemistry?
Large-scale synthesis requires optimized workup protocols, such as liquid-liquid extraction (e.g., dichloromethane/water) and crystallization (e.g., using hexane). Maintaining low temperatures during critical steps prevents racemization .
Q. What role do protecting groups play in functionalizing this compound?
The tert-butyl ester protects the carboxylic acid moiety during reactions. Acetyl or bromomethyl groups on the dioxane ring enable further derivatization (e.g., nucleophilic substitution for introducing sulfonyl or amino groups) .
Q. Which analytical methods validate purity and regioselectivity?
- HPLC : Quantifies purity (e.g., 99.1% for tetra-n-butylammonium acetate method) .
- Chiral GC/MS : Confirms enantiomeric excess.
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
Methodological Notes
- Stereochemical Analysis : Use polarimetry or circular dichroism (CD) to distinguish (4R,6S) from (4R,6R) isomers .
- Purification : Silica gel chromatography or recrystallization in hexane/ethyl acetate mixtures removes diastereomeric impurities .
- Safety Protocols : Store under nitrogen at –20°C to prevent hydrolysis of the cyanomethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
